molecular formula C21H15N3OS B4633492 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(9H-CARBAZOL-9-YL)ETHAN-1-ONE

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(9H-CARBAZOL-9-YL)ETHAN-1-ONE

Cat. No.: B4633492
M. Wt: 357.4 g/mol
InChI Key: SGEJQEJZADKBOJ-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(9H-CARBAZOL-9-YL)ETHAN-1-ONE is a complex organic compound that features both benzodiazole and carbazole moieties. These structural components are known for their diverse applications in medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(9H-CARBAZOL-9-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodiazole Moiety: Starting from ortho-phenylenediamine, cyclization with a suitable reagent like formic acid or its derivatives.

    Formation of the Carbazole Moiety: Starting from aniline derivatives, cyclization with a suitable reagent like phenylhydrazine.

    Coupling Reaction: The benzodiazole and carbazole moieties are then coupled through a sulfur linkage using a thiol reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur linkage.

    Reduction: Reduction reactions could target the nitrogen atoms in the benzodiazole or carbazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Electronics: Its structural features make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology

    Medicinal Chemistry:

Medicine

    Pharmacology: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be key to its function in devices like OLEDs or OPVs.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-mercaptobenzothiazole.

    Carbazole Derivatives: Compounds like 9-ethylcarbazole.

Uniqueness

The combination of benzodiazole and carbazole moieties in a single molecule is relatively unique and could confer distinct properties, such as enhanced stability, specific electronic characteristics, or unique biological activity.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-carbazol-9-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS/c25-20(13-26-21-22-16-9-3-4-10-17(16)23-21)24-18-11-5-1-7-14(18)15-8-2-6-12-19(15)24/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEJQEJZADKBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(9H-CARBAZOL-9-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(9H-CARBAZOL-9-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(9H-CARBAZOL-9-YL)ETHAN-1-ONE
Reactant of Route 4
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(9H-CARBAZOL-9-YL)ETHAN-1-ONE
Reactant of Route 5
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(9H-CARBAZOL-9-YL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(9H-CARBAZOL-9-YL)ETHAN-1-ONE

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